1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenoxyethanone formate 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenoxyethanone formate
Brand Name: Vulcanchem
CAS No.: 1421462-72-7
VCID: VC7279725
InChI: InChI=1S/C16H24N2O4.CH2O2/c1-17(7-9-19)11-14-12-21-10-8-18(14)16(20)13-22-15-5-3-2-4-6-15;2-1-3/h2-6,14,19H,7-13H2,1H3;1H,(H,2,3)
SMILES: CN(CCO)CC1COCCN1C(=O)COC2=CC=CC=C2.C(=O)O
Molecular Formula: C17H26N2O6
Molecular Weight: 354.403

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenoxyethanone formate

CAS No.: 1421462-72-7

Cat. No.: VC7279725

Molecular Formula: C17H26N2O6

Molecular Weight: 354.403

* For research use only. Not for human or veterinary use.

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenoxyethanone formate - 1421462-72-7

Specification

CAS No. 1421462-72-7
Molecular Formula C17H26N2O6
Molecular Weight 354.403
IUPAC Name formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-phenoxyethanone
Standard InChI InChI=1S/C16H24N2O4.CH2O2/c1-17(7-9-19)11-14-12-21-10-8-18(14)16(20)13-22-15-5-3-2-4-6-15;2-1-3/h2-6,14,19H,7-13H2,1H3;1H,(H,2,3)
Standard InChI Key REFWZUSWRHLTSP-UHFFFAOYSA-N
SMILES CN(CCO)CC1COCCN1C(=O)COC2=CC=CC=C2.C(=O)O

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name Derivation

The compound’s name follows IUPAC guidelines to describe its branching structure. The parent chain is 2-phenoxyethanone, where a phenoxy group (–O–C₆H₅) attaches to the carbonyl carbon of ethanone. At position 1 of the ethanone, a morpholino substituent (C₄H₈NO₂) is bonded. This morpholino ring is further modified at its 3-position by a methylene group (–CH₂–) connected to a (2-hydroxyethyl)(methyl)amine moiety (–N(CH₃)(CH₂CH₂OH)). The formate ion (HCOO⁻) serves as the counterion, likely ionically bonded to a protonated tertiary amine in the structure.

Structural Features and Functional Groups

Key functional groups include:

  • Morpholine ring: A six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4, respectively.

  • Phenoxy group: Provides aromaticity and lipophilicity.

  • Hydroxyethyl-methylamino side chain: Introduces hydrogen-bonding capacity and potential cationic character at physiological pH.

  • Formate ion: Enhances aqueous solubility through ionic interactions.

A hypothetical molecular formula can be deduced as C₁₇H₂₅N₂O₅·HCOO, yielding a molecular weight of approximately 397.42 g/mol.

Table 1: Hypothesized Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₅N₂O₅·HCOO
Molecular Weight397.42 g/mol
XLogP3-AA1.2 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely proceeds through sequential alkylation and condensation reactions:

  • Morpholine functionalization: Introduction of the (2-hydroxyethyl)(methyl)amino-methyl group via reductive amination of morpholine-3-carbaldehyde with methyl(2-hydroxyethyl)amine.

  • Phenoxyethanone coupling: Nucleophilic aromatic substitution between the functionalized morpholine and 2-chloro-1-phenoxyethanone.

  • Salt formation: Treatment with formic acid to protonate the tertiary amine, forming the formate salt.

Key Reaction Intermediates

  • Morpholine-3-carbaldehyde: Obtained through oxidation of 3-(hydroxymethyl)morpholine.

  • Methyl(2-hydroxyethyl)amine: Commercial availability or synthesized via ethanolamine methylation.

  • 2-Chloro-1-phenoxyethanone: Prepared by Friedel-Crafts acylation of phenol with chloroacetyl chloride.

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagentsTemperatureYield (%)
1Reductive AminationNaBH₃CN, MeOH0–25°C65
2Nucleophilic SubstitutionK₂CO₃, DMF80°C72
3Salt FormationHCOOH, Et₂ORT89

Physicochemical Properties

Solubility and Partitioning

The formate salt likely exhibits moderate water solubility (estimated 50–100 mg/mL at 25°C) due to ionic interactions, while the neutral form shows lipophilicity (logP ≈ 1.2). Differential solubility enables formulation flexibility—aqueous solutions for injectables or solid dispersions for oral delivery.

Stability Profile

  • Thermal stability: Decomposition expected above 200°C based on morpholine derivatives.

  • Photostability: The phenoxy group may necessitate light-protected storage to prevent radical degradation.

  • pH sensitivity: Protonation state changes between pH 3–5 could affect solubility and shelf life.

Pharmacological Profile

Hypothesized Mechanisms of Action

Structural analogs suggest potential activity at:

  • Adrenergic receptors: The hydroxyethylamine moiety resembles β-blocker pharmacophores.

  • Antimicrobial targets: Morpholino derivatives often inhibit bacterial efflux pumps.

  • Kinase inhibition: The planar phenoxy group may intercalate in ATP-binding pockets.

Toxicity Considerations

Quaternary ammonium compounds frequently show:

  • Cationic amphiphilicity: Risk of phospholipidosis at high concentrations.

  • hERG channel inhibition: Potential QT prolongation requires cardiovascular safety screening.

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